molecular formula C9H10N2O6S B126992 methyl 1H-benzo[d]imidazole-5-carboxylate sulfate CAS No. 131020-58-1

methyl 1H-benzo[d]imidazole-5-carboxylate sulfate

Cat. No.: B126992
CAS No.: 131020-58-1
M. Wt: 274.25 g/mol
InChI Key: JEUMRLWTRLNTKZ-UHFFFAOYSA-N
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Description

Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate is a compound belonging to the class of benzimidazole derivatives. Benzimidazoles are heterocyclic aromatic organic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agriculture, and materials science. The unique structure of benzimidazole allows for a variety of substitutions, leading to compounds with significant therapeutic potential.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1H-benzo[d]imidazole-5-carboxylate sulfate stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its sulfate group enhances its solubility and potential interactions with biological targets, making it a versatile compound in various research and industrial applications .

Properties

IUPAC Name

methyl 3H-benzimidazole-5-carboxylate;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2.H2O4S/c1-13-9(12)6-2-3-7-8(4-6)11-5-10-7;1-5(2,3)4/h2-5H,1H3,(H,10,11);(H2,1,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEUMRLWTRLNTKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=CN2.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00597127
Record name Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131020-58-1
Record name Sulfuric acid--methyl 1H-benzimidazole-6-carboxylate (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00597127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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